FR-171113: A Technical Guide to a Selective PAR1 Antagonist
FR-171113: A Technical Guide to a Selective PAR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of FR-171113, a potent and selective, non-peptide antagonist of Protease-Activated Receptor 1 (PAR1). PAR1, a G protein-coupled receptor, is a critical mediator of thrombin-induced platelet activation and plays a significant role in thrombosis and hemostasis. FR-171113 serves as a valuable pharmacological tool for investigating PAR1 signaling and represents an early example of non-peptide antagonists developed for this target. This guide details its mechanism of action, summarizes its pharmacological data, provides comprehensive experimental protocols for its characterization, and illustrates the key signaling pathways it modulates.
Introduction to PAR1 and FR-171113
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by irreversible proteolytic cleavage of their extracellular N-terminus.[1] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's extracellular loops to initiate transmembrane signaling.[1][2] Of the four members (PAR1-4), PAR1 is the primary thrombin receptor on human platelets and a key player in cardiovascular diseases.[3][4] Its activation by thrombin is a potent trigger for platelet aggregation, making it an attractive target for antiplatelet therapies.[3]
FR-171113 emerged as a novel, non-peptide small molecule antagonist of PAR1.[5] Unlike peptide-based antagonists, FR-171113 offered the potential for improved pharmacological properties. It specifically inhibits PAR1-mediated signaling without directly affecting the enzymatic activity of thrombin or other platelet activation pathways, such as those triggered by ADP or collagen.[3][5][6]
Mechanism of Action
The canonical activation of PAR1 is initiated by the serine protease thrombin. Thrombin binds to and cleaves the receptor's N-terminus, exposing the tethered ligand sequence SFLLRN.[7] This sequence then binds intramolecularly to the receptor, inducing a conformational change that activates intracellular heterotrimeric G proteins.[1]
FR-171113 functions as a competitive antagonist.[5] It is believed to bind to the same site as the tethered ligand, physically occluding it and preventing receptor activation. This is supported by Schild analysis, which demonstrates a parallel rightward shift in the concentration-response curve for PAR1 agonists in the presence of FR-171113.[5] This mode of action effectively decouples the receptor from its downstream signaling cascades without affecting thrombin's other physiological functions.
Pharmacological Data
The activity of FR-171113 has been quantified through various in vitro assays. The data highlights its potency and selectivity for the PAR1 receptor.
Table 1: In Vitro Antiplatelet Activity of FR-171113
| Assay Condition | Agonist | Preparation | IC₅₀ Value (μM) | Reference(s) |
| Platelet Aggregation | Thrombin | Human Washed Platelets | 0.29 | [5][8] |
| Platelet Aggregation | TRAP-6 (Thrombin Receptor Agonist Peptide-6) | Human Washed Platelets | 0.15 | [5] |
| Platelet Aggregation | TRAP-6 | Not Specified | 2.5 | |
| Platelet Aggregation | ADP | Human Platelet-Rich Plasma | > 100 (Inactive) | [5] |
| Platelet Aggregation | Collagen | Human Platelet-Rich Plasma | > 100 (Inactive) | [5] |
Table 2: Receptor Binding Characteristics of FR-171113
| Parameter | Assay Method | Value | Reference(s) |
| pA₂ | Schild Analysis (TRAP-6-induced aggregation) | 7.29 | [5] |
Table 3: Effect of FR-171113 on Coagulation Parameters
| Assay | Effect (at 100 μM) | Reference(s) |
| Thrombin Time (TT) | No Effect | [5] |
| Activated Partial Thromboplastin Time (aPTT) | No Effect | [5] |
| Prothrombin Time (PT) | No Effect | [5] |
PAR1 Signaling Pathways
Upon activation, PAR1 couples to several heterotrimeric G proteins, primarily Gαq and Gα12/13, to initiate distinct downstream signaling cascades.[1][9]
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signal for platelet shape change and granule release.[9][10]
-
Gα12/13 Pathway: Activation of Gα12/13 engages Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes actin-myosin contractility, stress fiber formation, and is crucial for the full aggregation response.[11]
FR-171113, by blocking the initial receptor activation, prevents the initiation of both of these critical signaling arms.
Experimental Protocols
Characterization of FR-171113 involves several key pharmacological assays. Detailed methodologies are provided below.
In Vitro Platelet Aggregation Assay
This assay measures the ability of FR-171113 to inhibit platelet aggregation induced by PAR1 agonists.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Washed Platelet Preparation (Optional but Recommended): To the PRP, add an acid-citrate-dextrose (ACD) solution and apyrase. Centrifuge at a higher speed (e.g., 800 x g) for 10 minutes. Resuspend the platelet pellet in a Tyrode's buffer containing apyrase and adjust the platelet count (e.g., to 2.5 x 10⁸ cells/mL).
-
Assay Procedure:
-
Aliquot the platelet suspension into cuvettes with a stir bar in a light transmission aggregometer. Allow platelets to equilibrate at 37°C.
-
Add various concentrations of FR-171113 (or vehicle control) and incubate for a defined period (e.g., 5-10 minutes).
-
Initiate aggregation by adding a PAR1 agonist (e.g., thrombin or TRAP-6). To test for specificity, use non-PAR1 agonists like ADP or collagen in separate experiments.
-
Record the change in light transmission for 5-10 minutes. Maximum aggregation is defined as 100%, and the baseline (unstimulated platelets) is 0%.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of FR-171113. Plot the percent inhibition against the log concentration of FR-171113 to determine the IC₅₀ value.
Calcium Mobilization Assay
This cell-based assay quantifies the ability of FR-171113 to block PAR1-mediated intracellular calcium release.[12][13]
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line, such as HEK293T or CHO cells, which have low endogenous PAR1 expression.
-
Transiently or stably transfect the cells with a plasmid encoding human PAR1. Co-transfection with a promiscuous G protein (e.g., Gα16 or a chimeric Gαqi5) can be used to couple the receptor to the calcium pathway robustly.[14][15]
-
Seed the transfected cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a non-ionic surfactant like Pluronic F-127 to aid dye solubilization.[16]
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Assay Procedure:
-
Wash the cells gently with a buffered salt solution (e.g., HBSS) to remove extracellular dye.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add various concentrations of FR-171113 to the wells and incubate for a specified pre-treatment time.
-
Add a PAR1 agonist (e.g., TRAP-6) using the instrument's integrated fluidics to initiate the reaction while simultaneously recording fluorescence.
-
Monitor the fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the maximum fluorescence signal for each well. Calculate the percentage of inhibition caused by FR-171113 and determine the IC₅₀ value.
Radioligand Binding Assay
This assay directly measures the binding of FR-171113 to the PAR1 receptor, typically in a competitive format.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing PAR1 (e.g., transfected HEK293T cells or human platelets) in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled PAR1 antagonist (e.g., [³H]-Vorapaxar), and increasing concentrations of unlabeled FR-171113.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled PAR1 antagonist (e.g., 10 µM Vorapaxar).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding at each concentration of FR-171113. Plot the percentage of specific binding against the log concentration of FR-171113 to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
References
- 1. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. ashpublications.org [ashpublications.org]
- 5. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
